molecular formula C11H12O B8607147 (RS)-2-indan-2-yl-oxirane

(RS)-2-indan-2-yl-oxirane

Cat. No. B8607147
M. Wt: 160.21 g/mol
InChI Key: WVOKKJWKKTWVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-2-indan-2-yl-oxirane is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (RS)-2-indan-2-yl-oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (RS)-2-indan-2-yl-oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(RS)-2-indan-2-yl-oxirane

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)oxirane

InChI

InChI=1S/C11H12O/c1-2-4-9-6-10(11-7-12-11)5-8(9)3-1/h1-4,10-11H,5-7H2

InChI Key

WVOKKJWKKTWVLB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C3CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture containing NaH (9.8 mg, 0.2 mmol) and trimethylsulfoxoniumiodide (57.8 mg, 0.26 mmol) was added slowly DMSO (0.44 ml). After 30 minutes stirring at room temperature, a solution of indan-2-carbaldehyde (32 mg, 0.22 mmol) in DMSO (0.1 ml) was added. The reaction mixture was stirred 18 hours at room temperature and then quenched with H2O. The aqueous phase was extracted with ethylacetate, combined organic phases were dried over Na2SO4, filtered and concentrated. The residue was chromatographed over silica gel (hexane-ethylacetate 98:2) to provide (RS)-2-indan-2-yl-oxirane (9 mg, 26%) as a colorless oil, MS: m/e=160.0 (M+).
Name
Quantity
9.8 mg
Type
reactant
Reaction Step One
Quantity
57.8 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.44 mL
Type
solvent
Reaction Step Three

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